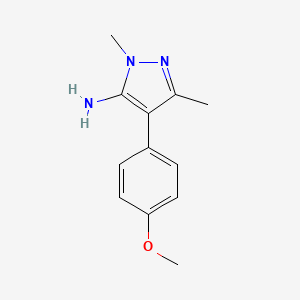![molecular formula C12H15BrN2O3 B1416163 Methyl 5-bromo-2-{[(propylamino)carbonyl]-amino}benzenecarboxylate CAS No. 1135283-68-9](/img/structure/B1416163.png)
Methyl 5-bromo-2-{[(propylamino)carbonyl]-amino}benzenecarboxylate
Descripción general
Descripción
“Methyl 5-bromo-2-{[(propylamino)carbonyl]-amino}benzenecarboxylate” is a specialty product used in proteomics research . Its molecular formula is C12H15BrN2O3 .
Molecular Structure Analysis
The molecular structure of “Methyl 5-bromo-2-{[(propylamino)carbonyl]-amino}benzenecarboxylate” is characterized by the presence of a benzene ring substituted with a bromine atom, a propylamino group, and a methyl ester group .Aplicaciones Científicas De Investigación
Synthesis Processes and Methods
- Synthesis of CCR5 Antagonist : A practical method has been developed for synthesizing an orally active CCR5 antagonist, crucial in pharmaceutical applications. This involves the esterification of specific bromo compounds followed by a Claisen type reaction (Ikemoto et al., 2005).
- Palladium-Catalysed Carbonylation : 2-Iodoaniline derivatives, including those with bromo groups, are used in palladium-catalysed carbonylation to synthesize compounds for various applications. These processes involve different substituents and lead to the formation of diverse compounds (Ács et al., 2006).
- Cyclic Transformations : Specific bromoethyl compounds undergo cyclic transformations with secondary alkylamines, forming amino derivatives or imidazolidin-2-ones, which are significant in chemical synthesis (Milcent & Barbier, 1992).
Chemical Structure and Properties
- X-Ray Diffraction Structures : The structures of regioisomers of N-Methylated Benzimidazole compounds, related to bromo compounds, have been determined using X-ray diffraction. This helps in understanding their chemical properties and potential applications (Ribeiro Morais et al., 2012).
Applications in Cancer Treatment and Therapy
- Phthalocyanine for Photodynamic Therapy : A zinc phthalocyanine derivative, incorporating bromo and other groups, exhibits high singlet oxygen quantum yield, indicating its potential use as a Type II photosensitizer for cancer treatment in photodynamic therapy (Pişkin et al., 2020).
Biological Activity Studies
- Cadmium (II) Complex with Azo Ligand : A study on a Cd(II) coordinate complex derived from an azo ligand, including bromo groups, reveals its antifungal and antibacterial activities, highlighting potential biological applications (Jaber et al., 2021).
Propiedades
IUPAC Name |
methyl 5-bromo-2-(propylcarbamoylamino)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrN2O3/c1-3-6-14-12(17)15-10-5-4-8(13)7-9(10)11(16)18-2/h4-5,7H,3,6H2,1-2H3,(H2,14,15,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWYLVBOJENUMPR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)NC1=C(C=C(C=C1)Br)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5-bromo-2-{[(propylamino)carbonyl]-amino}benzenecarboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-Phenyl-1-azaspiro[4.4]nonane hydrochloride](/img/structure/B1416080.png)
![1-[(2-Methylpropan-2-yl)oxycarbonyl]-4-[3-(trifluoromethyl)pyridin-2-yl]piperazine-2-carboxylic acid](/img/structure/B1416082.png)
![4-[2-Bromo-6-(trifluoromethyl)phenyl]-1-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid](/img/structure/B1416083.png)
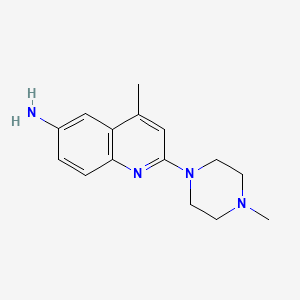
![N-[(1-Ethyl-1H-pyrazol-4-YL)methyl]-N-isopropylamine](/img/structure/B1416089.png)
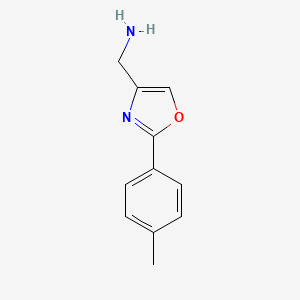
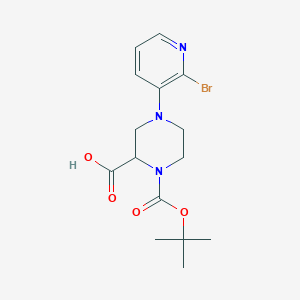
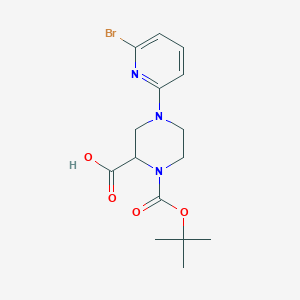
![4-(5-Fluoropyridin-2-yl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid](/img/structure/B1416096.png)
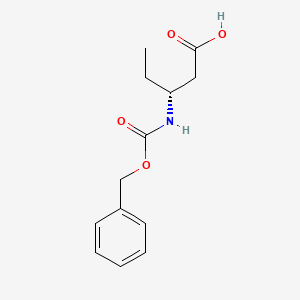
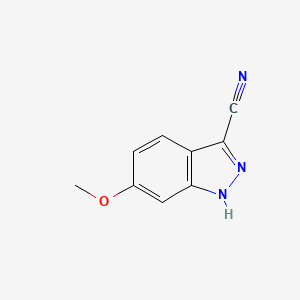
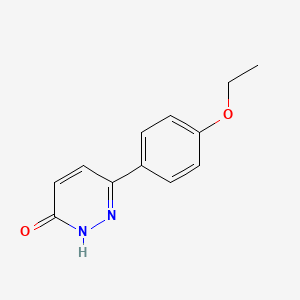
![[2-(Methoxymethoxy)phenyl][4-(methoxymethoxy)phenyl]methanone](/img/structure/B1416100.png)
